1-(2-氟苯基)双胍盐酸盐

描述

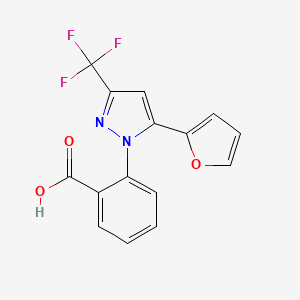

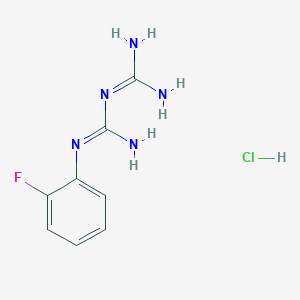

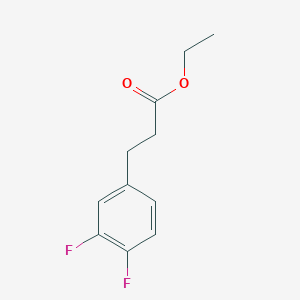

“1-(2-Fluorophenyl)biguanide hydrochloride” is a chemical compound with the linear formula FC6H4NHC=NHNHC=NHNH2 · HCl . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1-(2-Fluorophenyl)biguanide hydrochloride” is represented by the linear formula FC6H4NHC=NHNHC=NHNH2 · HCl . The molecular weight is 231.66 g/mol .科学研究应用

Organic Synthesis

1-(2-Fluorophenyl)biguanide hydrochloride serves as an organic building block in chemical synthesis. Its structure allows for the introduction of the fluorophenyl moiety into larger, more complex molecules. This can be particularly useful in the synthesis of pharmaceuticals where the fluorine atom’s small size and high electronegativity can significantly alter the biological activity of the compound .

Medicinal Chemistry

In medicinal chemistry, this compound is used to design and synthesize new drugs. Its biguanide group is found in several antidiabetic drugs, suggesting potential applications in creating novel treatments for metabolic disorders. Researchers can modify the fluorophenyl group to explore interactions with biological targets .

Proteomics Research

As a biochemical for proteomics research, 1-(2-Fluorophenyl)biguanide hydrochloride can be used to study protein interactions and functions. It may act as a ligand to bind to certain proteins, affecting their activity or stability, which can be observed and measured in proteomic studies .

Material Science

This compound’s unique properties make it a candidate for material science research, particularly in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs). The presence of fluorine could influence the material’s electronic properties .

Analytical Chemistry

In analytical chemistry, 1-(2-Fluorophenyl)biguanide hydrochloride can be used as a standard or reagent. Its well-defined structure and properties allow it to serve as a reference point in various chemical analyses, such as chromatography or spectroscopy .

Agricultural Chemistry

The biguanide moiety of the compound has been associated with fungicidal and bactericidal properties. Therefore, it could be investigated for use in agricultural chemistry to develop new pesticides or herbicides that are more effective and environmentally friendly .

Environmental Science

Research in environmental science could utilize 1-(2-Fluorophenyl)biguanide hydrochloride to study the environmental fate of fluorinated compounds. Understanding its degradation and interaction with other environmental chemicals is crucial for assessing its impact on ecosystems .

Biochemistry

Lastly, in biochemistry, this compound could be used to study enzyme inhibition. The biguanide group may inhibit certain enzymes, which can be beneficial for understanding metabolic pathways and designing inhibitors for therapeutic use .

Each of these applications leverages the unique chemical structure of 1-(2-Fluorophenyl)biguanide hydrochloride, demonstrating its versatility and importance in scientific research across various fields. The compound’s properties, such as its melting point and molecular weight, are essential for its use in these applications .

安全和危害

The safety data sheet for a similar compound, “1-(4-Fluorophenyl)biguanide hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-(diaminomethylidene)-2-(2-fluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQPLHJDRXWUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N=C(N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463037 | |

| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)biguanide hydrochloride | |

CAS RN |

66088-51-5 | |

| Record name | Imidodicarbonimidic diamide, N-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 523275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066088515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66088-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)